Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate
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Overview
Description
Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate is an organic compound with a complex structure that includes a carbamoyl group, a methoxy group, and a nitro group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of a methoxybenzoate derivative followed by the introduction of a carbamoyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Products may include nitrobenzoic acids.
Reduction: Products include amine derivatives of the original compound.
Substitution: Products vary depending on the nucleophile used but can include a wide range of substituted benzoates.
Scientific Research Applications
Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate exerts its effects depends on its chemical structure. The nitro group can participate in redox reactions, while the carbamoyl and methoxy groups can interact with various biological targets. These interactions may involve binding to enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-methoxy-2-nitrobenzoate
- Methyl 3,4,5-trimethoxy-2-nitrobenzoate
- Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate
Uniqueness
Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate is unique due to the presence of the carbamoyl group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1841081-52-4 |
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Molecular Formula |
C10H10N2O6 |
Molecular Weight |
254.20 g/mol |
IUPAC Name |
methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate |
InChI |
InChI=1S/C10H10N2O6/c1-17-8-4-7(12(15)16)5(9(11)13)3-6(8)10(14)18-2/h3-4H,1-2H3,(H2,11,13) |
InChI Key |
IHCONEKQCLSPFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)N)C(=O)OC |
Origin of Product |
United States |
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